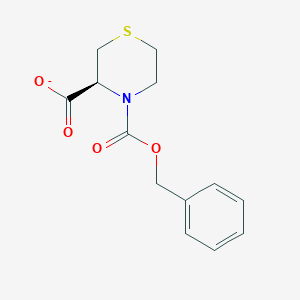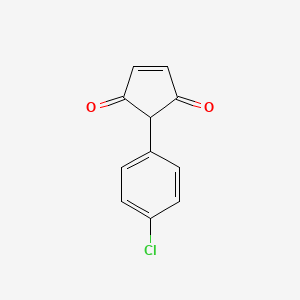![molecular formula C13H18N6O5 B12349007 N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, N-[(dimethylamino)methylene]- is a modified nucleoside derivative of guanosine This compound is characterized by the presence of a dimethylaminomethylene group attached to the guanine base
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent to introduce the dimethylaminomethylene group under mild reaction conditions .
Industrial Production Methods
Industrial production methods for Guanosine, N-[(dimethylamino)methylene]- are not extensively documented. the general approach involves large-scale synthesis using protected nucleosides and subsequent deprotection steps to yield the final product. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions
Guanosine, N-[(dimethylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the dimethylaminomethylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethylene group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized guanosine derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .
科学的研究の応用
Guanosine, N-[(dimethylamino)methylene]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Guanosine, N-[(dimethylamino)methylene]- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The compound can interact with various molecular targets, including DNA polymerases and ribonucleotide reductases, thereby influencing nucleic acid synthesis and repair pathways . Additionally, it can modulate signal transduction pathways by affecting the levels of cyclic nucleotides such as cGMP .
類似化合物との比較
Similar Compounds
N-[(Dimethylamino)methylene]adenosine: Similar in structure but with an adenosine base instead of guanosine.
N-[(Di-n-butylamino)methylene]guanosine: Similar modification with a di-n-butylamino group instead of dimethylamino.
N-[(Dimethylamino)methylene]cytidine: Similar modification on a cytidine base.
Uniqueness
Guanosine, N-[(dimethylamino)methylene]- is unique due to its specific interaction with guanine-specific enzymes and its ability to form stable complexes with nucleic acids. This makes it particularly valuable in studies of guanine-rich regions of DNA and RNA, as well as in the development of guanine-targeted therapeutics .
特性
分子式 |
C13H18N6O5 |
|---|---|
分子量 |
338.32 g/mol |
IUPAC名 |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-9,12,20-22H,3H2,1-2H3/b15-4+/t6-,7?,8-,9-,12-/m1/s1 |
InChIキー |
HMIMABGUEHBERH-VPIYNSJDSA-N |
異性体SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)

![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)




